molecular formula C20H14FN3O2 B505564 3-fluoro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

3-fluoro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B505564
M. Wt: 347.3g/mol
InChI Key: HYTTYVYIVJFDIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. The process starts with the preparation of the oxazolo[4,5-b]pyridine intermediate, followed by its coupling with a fluoro-substituted benzamide. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

3-fluoro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its fluoro group and oxazolo[4,5-b]pyridine moiety contribute to its distinct properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H14FN3O2

Molecular Weight

347.3g/mol

IUPAC Name

3-fluoro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H14FN3O2/c1-12-10-14(20-24-18-17(26-20)6-3-9-22-18)7-8-16(12)23-19(25)13-4-2-5-15(21)11-13/h2-11H,1H3,(H,23,25)

InChI Key

HYTTYVYIVJFDIH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC=C4)F

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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